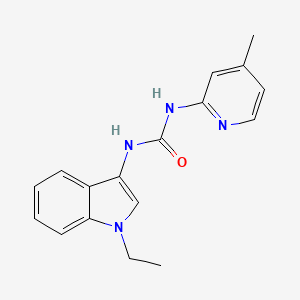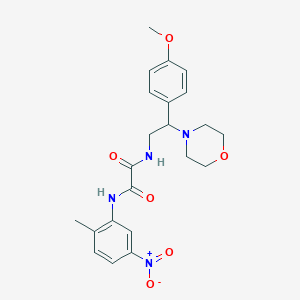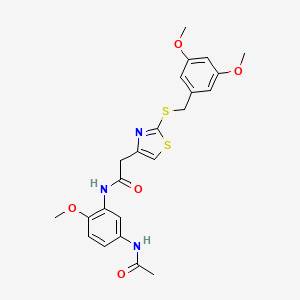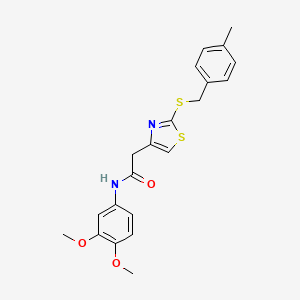
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea
説明
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, also known as EIPU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EIPU is a kinase inhibitor that targets the protein tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway. The JAK-STAT pathway is involved in the regulation of many cellular processes, including cell growth, differentiation, and immune response.
作用機序
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is a selective inhibitor of TYK2 and JAK1, which are key components of the JAK-STAT signaling pathway. The JAK-STAT pathway is involved in the regulation of many cellular processes, including cell growth, differentiation, and immune response. Inhibition of TYK2 and JAK1 by 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea leads to the inhibition of downstream signaling events, including the activation of STAT proteins. This ultimately leads to the suppression of immune response and inhibition of cancer cell growth.
Biochemical and Physiological Effects
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of TYK2 and JAK1 by 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea leads to the suppression of cytokine production and immune response. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea.
実験室実験の利点と制限
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is also highly selective for TYK2 and JAK1, which reduces the risk of off-target effects. However, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea. Further studies are needed to fully understand the biochemical and physiological effects of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea in humans for the treatment of autoimmune diseases and cancer. In addition, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea could be further optimized for improved pharmacokinetic properties, such as solubility and half-life. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea could also be evaluated for its potential therapeutic applications in other diseases, such as infectious diseases. Overall, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has significant potential as a therapeutic agent, and further studies are needed to fully realize its clinical potential.
科学的研究の応用
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and infectious diseases. The JAK-STAT pathway plays a crucial role in the regulation of immune response, and dysregulation of this pathway has been implicated in the pathogenesis of many autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been shown to be effective in preclinical models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has also been studied for its potential anticancer activity. The JAK-STAT pathway is frequently dysregulated in cancer, and targeting this pathway has emerged as a promising therapeutic strategy. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been shown to inhibit the growth of cancer cells in preclinical models of various cancers, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-21-11-14(13-6-4-5-7-15(13)21)19-17(22)20-16-10-12(2)8-9-18-16/h4-11H,3H2,1-2H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQJMDIJJAOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3309460.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3309461.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3309481.png)

![Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3309489.png)
![Methyl 3-[(4-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3309492.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3309519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309526.png)

![2-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3309546.png)